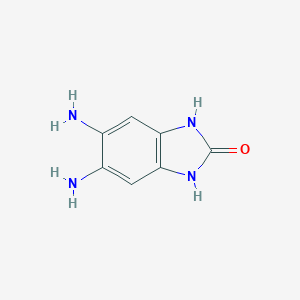

5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-diamino-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,8-9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRISYWKBJNSDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970964 | |

| Record name | 5,6-Diamino-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55621-49-3 | |

| Record name | 5,6-Diaminobenzimidazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55621-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-5,6-diamino-2H-benzimidazol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055621493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Diamino-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-5,6-diamino-2H-benzimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one is a heterocyclic organic compound featuring a benzimidazolone core with two amino functional groups. This molecule serves as a valuable building block in medicinal chemistry and materials science. Its structural similarity to endogenous purines suggests potential interactions with biological macromolecules, leading to a range of pharmacological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₄O | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| CAS Number | 55621-49-3 | [1][2] |

| Appearance | Brown to very dark red-brown solid | [1][3][4] |

| Melting Point | >300 °C | [1][3][4] |

| Solubility | Slightly soluble in DMSO and water | [1][3][4] |

| pKa (predicted) | 11.11 ± 0.30 | [3][4] |

Synthesis

A detailed method for the preparation of this compound has been described in the patent CN102584713A. The synthesis is a two-step process involving nitration of benzimidazolone followed by a reduction reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of Benzimidazolone to 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one

-

In a reaction vessel, dissolve benzimidazolone in 1,2-dichloroethane (mass ratio of 1:3 to 1:10).

-

Slowly add fuming nitric acid (molar ratio of benzimidazolone to nitric acid is 1:2.2 to 1:2.6).

-

Add phosphorus pentoxide as a catalyst (1-10% of the mass of benzimidazolone).

-

Maintain the reaction temperature between 50-90 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the solution and filter to isolate the crude 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one.

-

Wash the solid product.

Step 2: Reduction of 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one to this compound

-

In a reaction vessel, heat a mixture of water, hydrochloric acid, and iron powder to 50-100 °C.

-

Add the 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one from Step 1 in batches. The molar ratio of the dinitro compound to hydrochloric acid to iron powder should be 1:2.4:8. Water is used as a solvent in 10-100 times the mass of the dinitro compound.

-

Maintain the reaction at the elevated temperature for 1-5 hours.

-

Filter the hot reaction mixture.

-

Cool the filtrate to induce crystallization of the product.

-

Collect the solid this compound by filtration.

Biological Activities and Potential Applications

While extensive primary research on the specific biological activities of this compound is limited in publicly accessible literature, preliminary studies and research on analogous compounds suggest potential antimicrobial and anticancer properties.[1]

Antimicrobial Activity

Some secondary sources suggest that this compound exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.[1] However, verifiable Minimum Inhibitory Concentration (MIC) values from primary research are not currently available. The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] For context, a selection of benzimidazole derivatives has demonstrated a range of antimicrobial activities, as shown in the table below.

Table: Antimicrobial Activity of Selected Benzimidazole Derivatives (Reference Data)

| Compound | Organism | MIC (µg/mL) | Reference |

| 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole | E. coli ATCC 25922 | <4 | [5] |

| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | S. aureus ATCC 25923 | <4 | [5] |

| 5-nitro-2-aryl substituted-1H-benzimidazoles | Various bacteria and fungi | Not specified | [6] |

| 2,5-disubstituted furan derivatives with benzimidazole | E. coli, S. aureus | Not specified | [7] |

Anticancer Activity

Derivatives of benzimidazole are a well-established class of compounds with significant anticancer activity, acting through various mechanisms including inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[8] Preliminary reports suggest that this compound may induce apoptosis in cancer cell lines.[1] However, specific IC₅₀ values for this compound are not available in the primary literature. The table below presents the anticancer activity of some related benzimidazole derivatives.

Table: Anticancer Activity of Selected Benzimidazole Derivatives (Reference Data)

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 5-fluoro-2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Breast Cancer Cells | Not specified | Microtubule inhibitor | [8] |

| 4,5,6,7-tetraiodobenzimidazole (TIBI) | Not specified | 0.023 | Protein kinase CK2 inhibitor | [8] |

| Imidazo[1,5-a]pyridine-benzimidazole hybrid | 60 human cancer cell lines | 0.43 - 7.73 | Tubulin inhibitor | [8] |

Potential Mechanisms of Action

The biological effects of this compound are likely attributable to its ability to interact with various molecular targets. The proposed mechanisms, based on its chemical structure and studies of related compounds, include enzyme inhibition and DNA interaction.[1]

Enzyme Inhibition

The benzimidazole scaffold is a common feature in many enzyme inhibitors. It is hypothesized that this compound could act as an enzyme inhibitor by binding to the active site of target proteins, thereby blocking substrate access and inhibiting their function.[1]

References

- 1. This compound | 55621-49-3 | Benchchem [benchchem.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

physical and chemical properties of 5,6-diamino-2-benzimidazolone

An In-depth Technical Guide to 5,6-diamino-2-benzimidazolone

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core physical and chemical properties, synthesis, and potential biological activities of 5,6-diamino-2-benzimidazolone (CAS Number: 55621-49-3).

Physicochemical Properties

5,6-diamino-2-benzimidazolone, with the molecular formula C₇H₈N₄O, is a benzimidazolone derivative.[1][2] It is a solid compound, appearing as a very dark red-brown or brown powder.[3][4] Key physicochemical data are summarized in the table below. The compound is noted to be sensitive to light and moisture and should be stored accordingly, typically at -20°C under an inert atmosphere.[3]

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄O | [3] |

| Molecular Weight | 164.16 g/mol | [3][4] |

| Melting Point | >300 °C | [3] |

| Boiling Point (Predicted) | 258.6 ± 33.0 °C | [3] |

| Density (Predicted) | 1.470 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 11.11 ± 0.30 | [3] |

| Solubility | Slightly soluble in DMSO and Water | [3][4] |

| Appearance | Very Dark Red Brown / Brown Solid | [3][4] |

| InChI Key | BRISYWKBJNSDPL-UHFFFAOYSA-N | [2][5] |

| CAS Number | 55621-49-3 | [2] |

Synthesis and Experimental Protocols

The primary route for synthesizing 5,6-diamino-2-benzimidazolone involves a two-step process starting from benzimidazolone. This method is designed to avoid the large amounts of waste acid generated in more traditional processes and is suitable for large-scale industrial production.[6][7]

Step 1: Nitration of Benzimidazolone

The first step is the nitration of benzimidazolone to produce 5,6-dinitro-benzimidazolone-2. This reaction is typically carried out using nitric acid in a suitable solvent, with a catalyst to drive the reaction.

-

Reactants : Benzimidazolone, Nitric Acid

-

Procedure : Benzimidazolone is dissolved in 1,2-dichloroethane. Nitric acid is added dropwise, followed by the catalyst. The reaction is monitored (e.g., by TLC) until completion. The product, 5,6-dinitro-benzimidazolone-2, is then isolated by concentration, filtration, and washing.[6]

Step 2: Reduction to 5,6-diamino-2-benzimidazolone

The dinitro intermediate is then reduced to the final diamino product. This is a classic reduction of nitro groups to amines.

-

Reactants : 5,6-dinitro-benzimidazolone-2, Iron powder, Hydrochloric acid[6][7]

-

Procedure : Water, hydrochloric acid, and iron powder are heated. The 5,6-dinitro-benzimidazolone-2 is added in batches. The reaction mixture is held at temperature for 1-5 hours. The final product, 5,6-diamino-2-benzimidazolone, is obtained by hot filtration and cooling crystallization.[6][7]

Synthesis Workflow

Caption: Workflow for the synthesis of 5,6-diamino-2-benzimidazolone.

Potential Biological Activity and Applications

Benzimidazole and its derivatives are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities.[8][9] While specific signaling pathways for 5,6-diamino-2-benzimidazolone are not extensively detailed in the available literature, the benzimidazolone core is associated with various mechanisms of action.

Derivatives have been investigated for their antimicrobial, antifungal, antituberculosis, and anticancer properties.[8][10][11] The proposed mechanisms for these activities include the inhibition of DNA synthesis and the disruption of other crucial cellular processes.[1] It can act as an enzyme inhibitor by binding to active sites and preventing substrate interaction.[1]

Beyond its potential pharmaceutical applications, 5,6-diamino-2-benzimidazolone is a key intermediate in the synthesis of benzimidazole ketone organic pigments.[7] These pigments are valued for their high heat stability, and resistance to migration, light, and solvents.[7]

Caption: Potential biological activities of benzimidazolone derivatives.

Safety and Handling

5,6-diamino-2-benzimidazolone is classified as an irritant. It is harmful if swallowed and may cause an allergic skin reaction.[4] Standard laboratory safety precautions should be observed, including the use of personal protective equipment. In case of eye contact, it is advised to rinse immediately with plenty of water and seek medical advice.[4]

References

- 1. 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one | 55621-49-3 | Benchchem [benchchem.com]

- 2. 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one DiscoveryCPR 55621-49-3 [sigmaaldrich.com]

- 3. 55621-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one | CAS 55621-49-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound | 55621-49-3 [chemicalbook.com]

- 6. CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2 - Google Patents [patents.google.com]

- 7. CN105732510A - Preparation method for 5,6-diaminobenzimidazolone-2 - Google Patents [patents.google.com]

- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one, a key intermediate in organic synthesis with significant potential in medicinal chemistry. It serves as a crucial building block for more complex molecules, including pigments and pharmacologically active agents. This guide covers its physicochemical properties, detailed synthesis protocols, and known biological applications, offering a valuable resource for professionals in research and development.

Core Molecular Data

This compound, also known as 5,6-diaminobenzimidazolone, is a heterocyclic organic compound.[1] Its structure features a benzimidazole core with two amino groups attached to the benzene ring, rendering it a versatile precursor for further chemical modifications.

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 164.16 g/mol | [1][2] |

| Molecular Formula | C₇H₈N₄O | [1][2][3] |

| CAS Number | 55621-49-3 | [1][2][3] |

| EC Number | 259-728-4 | [2] |

| Appearance | Pale-yellow to brown solid powder | [1] |

| Melting Point | >300 °C | [4][5] |

| Solubility | Slightly soluble in DMSO and water | [1][4][5] |

| pKa (Predicted) | 11.11 ± 0.30 | [4][5] |

| Density (Predicted) | 1.470 g/cm³ |[1][5] |

Table 2: Spectral Data Availability

| Data Type | Availability | Source |

|---|---|---|

| ¹H NMR | Available | ChemicalBook[6] |

| ¹³C NMR | Available | ChemicalBook[6] |

| Mass Spectrometry (MS) | Available | ChemicalBook[6] |

| Infrared (IR) | Available | ChemicalBook[6] |

Note: While sources indicate the availability of spectral data, the actual spectra are proprietary and require access to the specific databases.

Experimental Protocol: Chemical Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from benzimidazolone. This process involves nitration followed by reduction.[7][8] The following protocol is adapted from established patent literature.[7][8]

Step 1: Nitration of Benzimidazolone

This step involves the dinitration of the benzimidazolone core to produce 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one.

-

Materials:

-

Procedure:

-

Dissolve benzimidazolone in 1,2-dichloroethane. The mass ratio of benzimidazolone to solvent should be between 1:3 and 1:10.[7][8]

-

Add fuming nitric acid dropwise. The molar ratio of benzimidazolone to nitric acid should be approximately 1:2.2 to 1:2.6.[7][8]

-

Add phosphorus pentoxide as a catalyst, using 1-10% of the mass of the starting benzimidazolone.[7][8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the solution and filter to isolate the crude 5,6-dinitrobenzimidazolone-2.

-

Wash the solid product.

-

Step 2: Reduction to this compound

The dinitro intermediate is reduced to the target diamino compound.

-

Materials:

-

Procedure:

-

Heat a mixture of water, hydrochloric acid, and iron powder to 50-100 °C.[7][8]

-

Add the 5,6-dinitrobenzimidazolone-2 from Step 1 in batches. The molar ratio of the dinitro compound to HCl and iron powder should be approximately 1:2.4:8.[7][8]

-

Maintain the reaction temperature and stir for 1-5 hours.[7][8]

-

Filter the hot reaction mixture to remove iron salts and other solid byproducts.

-

Cool the filtrate to induce crystallization of the product.

-

Isolate the this compound product by filtration and dry. The reported yield is approximately 71%.[7]

-

Diagrams and Workflows

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Role as a Chemical Intermediate

Caption: Role of the compound as a versatile synthetic intermediate.

Biological Activity and Applications

This compound is a compound of significant interest in pharmaceutical and industrial chemistry.

-

Pharmaceutical Development: The benzimidazolone core is a recognized scaffold in medicinal chemistry.[9] This compound serves as a starting material for the synthesis of novel therapeutic agents. Research has pointed towards its potential in developing new antimicrobial and anticancer drugs.[1] The proposed mechanisms of action for its derivatives include enzyme inhibition and the disruption of cellular processes like DNA synthesis.[1] While specific data on this molecule is limited, related benzimidazole derivatives have shown a wide range of biological activities, including acting as inhibitors for dipeptidyl peptidase III (DPP III) and HIV-1 reverse transcriptase.[10][11]

-

Organic and Industrial Synthesis: Beyond its pharmaceutical potential, the compound is a vital intermediate in the production of dyes and pigments.[1] Its reactive amino groups allow for a variety of chemical transformations, making it a valuable building block for more complex organic molecules.[1]

Table 3: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Organic Synthesis | Acts as a versatile building block for constructing complex molecules. | Utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] |

| Medicinal Chemistry | Serves as a scaffold for developing new drug candidates. | Investigated for potential antimicrobial and anticancer properties.[1] |

| Industrial Chemistry | Used as an intermediate in the production of dyes and pigments. | Important for the synthesis of benzimidazolone pigments.[1] |

Safety and Handling

According to safety data, this compound is classified as an irritant.

-

Hazard Statements: H319 (Causes serious eye irritation).[2]

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage: Store in a freezer at -20°C under an inert atmosphere. The compound is noted to be light and moisture sensitive.[4][5]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly followed when handling this chemical.

References

- 1. This compound | 55621-49-3 | Benchchem [benchchem.com]

- 2. 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one DiscoveryCPR 55621-49-3 [sigmaaldrich.com]

- 3. 55621-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chembk.com [chembk.com]

- 6. This compound(55621-49-3) 1H NMR [m.chemicalbook.com]

- 7. CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2 - Google Patents [patents.google.com]

- 8. CN105732510A - Preparation method for 5,6-diaminobenzimidazolone-2 - Google Patents [patents.google.com]

- 9. rsglobal.pl [rsglobal.pl]

- 10. researchgate.net [researchgate.net]

- 11. New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies | MDPI [mdpi.com]

An In-depth Technical Guide to 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one (CAS 55621-49-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one (CAS 55621-49-3). This benzimidazolone derivative is a versatile building block in organic synthesis, with emerging interest in its pharmacological applications. This document summarizes key quantitative data, details a representative synthetic protocol, and visualizes its chemical structure for clarity.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a benzimidazole core fused with a urea moiety, and substituted with two amino groups on the benzene ring.[1]

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄O | [2][3] |

| Molecular Weight | 164.16 g/mol | [2][3] |

| Appearance | Brown to very dark red-brown solid | [1][3] |

| Melting Point | >300 °C | [4][5] |

| Boiling Point (Predicted) | 258.6 ± 33.0 °C | [5] |

| Density (Predicted) | 1.470 ± 0.06 g/cm³ | [5] |

| Solubility | Slightly soluble in DMSO and water | [1][2] |

| InChI Key | BRISYWKBJNSDPL-UHFFFAOYSA-N | [6] |

| SMILES | O=C1NC2=CC(N)=C(N)C=C2N1 | [7] |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process involving nitration of benzimidazolone followed by a reduction reaction. A representative experimental protocol is detailed below, based on the method described in patent CN102584713A.[4]

Step 1: Nitration of Benzimidazolone

This step involves the dinitration of the benzimidazolone starting material.

-

Materials:

-

Benzimidazolone

-

Dichloroethane (solvent)

-

Nitrosonitric acid (≥95%)

-

Vanadium pentoxide (catalyst)

-

-

Procedure:

-

To a three-necked flask, add 1000 ml of dichloroethane and slowly add 268 g of benzimidazolone under stirring.

-

Slowly add 305 g of nitrosonitric acid to the flask with continuous stirring.

-

Add 20 g of Vanadium Pentoxide to the reaction mixture.

-

The reaction is carried out under reflux conditions at 85 °C.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to detect the formation of the dinitro compound.

-

Upon completion, the solvent is reclaimed under reduced pressure. The residue is then subjected to ethylene dichloride extraction.

-

The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the dinitro product.

-

Step 2: Reduction of 5,6-Dinitrobenzimidazolone

The dinitro compound is then reduced to the target 5,6-diamino derivative.

-

Materials:

-

5,6-Dinitrobenzimidazolone

-

Iron powder

-

Water

-

Hydrochloric acid (36 wt%)

-

Sodium bisulfite (NaHSO₃)

-

Activated carbon

-

Sodium hydroxide

-

-

Procedure:

-

In a four-hole bottle, add 100 g of iron powder and 1000 ml of water.

-

Under stirring, add 108 g of 36 wt% hydrochloric acid. The solution is heated to 80 °C.

-

In three batches, add an additional 100 g of iron powder and 100 g of 5,6-dinitrobenzimidazolone to the solution, with a 5-minute interval between each addition.

-

The reaction mixture is refluxed for 2 hours.

-

Add 10 g of NaHSO₃ and 5 g of activated carbon for decolorizing and continue to stir for 30 minutes.

-

Add 100 g of sodium hydroxide and stir for 10 minutes.

-

The solution is filtered while hot to separate the filtrate from the filter cake.

-

The pH of the filtrate is adjusted to 7 with hydrochloric acid and then cooled to room temperature, leading to the precipitation of a white needle-like solid.

-

The solid product is collected by suction filtration and dried to yield this compound.

-

Caption: Synthetic workflow for the preparation of the target compound.

Biological Activity and Potential Applications

This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.[2] The benzimidazole scaffold is a well-known pharmacophore present in numerous clinically used drugs.[8]

The proposed mechanism of action for this compound involves the inhibition of enzymes and the disruption of DNA synthesis, which could contribute to its observed antimicrobial and anticancer properties.[2] It is considered a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Additionally, it has been utilized in dye chemistry and as a stabilizer for polyacrylamide gels.[3][9]

While specific signaling pathways involving this compound are not yet elucidated in the literature, its structural similarity to other biologically active benzimidazole derivatives suggests potential interactions with various cellular targets. Further research is warranted to explore its precise mechanism of action and to identify the signaling pathways it may modulate.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and potential pharmacological applications. This guide has provided a summary of its key properties, a detailed synthetic protocol, and an overview of its known biological activities. The information presented herein serves as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, facilitating further exploration of this promising molecule.

References

- 1. 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one | CAS 55621-49-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | 55621-49-3 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2 - Google Patents [patents.google.com]

- 5. 55621-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one DiscoveryCPR 55621-49-3 [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Synthesis of 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one, a key intermediate in the development of various pharmaceuticals and performance pigments. This document details the experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic routes for enhanced understanding.

Core Synthesis Strategy: A Two-Step Approach

The most prevalent and well-documented method for the synthesis of this compound involves a two-step process commencing with the nitration of 1,3-dihydro-2H-benzoimidazol-2-one to yield the intermediate, 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one. This dinitro intermediate is subsequently reduced to the target diamino compound.

Figure 1: Overview of the primary synthesis pathway.

Step 1: Nitration of 1,3-dihydro-2H-benzoimidazol-2-one

The initial step involves the introduction of two nitro groups onto the benzene ring of the benzimidazolone core. Several methods have been reported, with the choice of nitrating agent and solvent system influencing the yield and environmental impact of the reaction.

Method 1: Mixed Acid Nitration

A traditional and effective method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol:

-

To a stirred solution of 1,3-dihydro-2H-benzoimidazol-2-one (1 equivalent) in concentrated sulfuric acid, a cooled mixture of concentrated nitric acid (approximately 2.2-2.6 equivalents) and concentrated sulfuric acid is added dropwise.

-

The reaction temperature is maintained between 0-10°C during the addition.

-

After the addition is complete, the reaction mixture is stirred at this temperature for a specified duration (typically 1-2 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then poured onto crushed ice, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with cold water until neutral, and dried to afford 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one.

Method 2: Fuming Nitric Acid in Dichloroethane with a Catalyst

A greener alternative that avoids the use of large quantities of sulfuric acid has been developed, employing dichloroethane as a solvent and a catalyst such as phosphorus pentoxide or vanadium pentoxide.[1][2][3][4][5][6]

Experimental Protocol:

-

1,3-dihydro-2H-benzoimidazol-2-one (1 equivalent) is dissolved in 1,2-dichloroethane.

-

Fuming nitric acid (2.2-2.6 equivalents) is added dropwise to the solution.

-

A catalytic amount of phosphorus pentoxide (1-10% by weight of the benzimidazolone) is then added.[2][4][6]

-

The reaction mixture is heated to a temperature between 50-90°C and stirred for 1-5 hours, with the progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is washed with water and filtered to yield the 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one.

Quantitative Data for Nitration

| Method | Nitrating Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Mixed Acid | HNO₃ / H₂SO₄ | Sulfuric Acid | 0 - 10 | 1 - 2 | ~94 | |

| Catalytic Nitration | Fuming HNO₃ / P₂O₅ | 1,2-dichloroethane | 50 - 90 | 1 - 5 | 78 - 85.1 | [2][6] |

| Catalytic Nitration | Fuming HNO₃ / V₂O₅ | 1,2-dichloroethane | 50 - 90 | 2 - 5 | ~78 | [5] |

Step 2: Reduction of 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one

The second step is the reduction of the nitro groups of the intermediate to amino groups to yield the final product. The two primary methods employed are reduction with iron in an acidic medium and catalytic hydrogenation.

Method 1: Reduction with Iron and Hydrochloric Acid

This is a classical and cost-effective method for the reduction of aromatic nitro compounds.

Experimental Protocol:

-

A mixture of water, hydrochloric acid (2.4 equivalents), and iron powder (8 equivalents) is heated to 50-100°C.[3][5][6]

-

5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one (1 equivalent) is added portion-wise to the heated mixture.

-

The reaction is maintained at this temperature and stirred for 1-5 hours.

-

After the reaction is complete, the mixture is filtered while hot to remove the iron sludge.

-

The filtrate is cooled, and the pH is adjusted to 7 with a base (e.g., sodium hydroxide) to precipitate the product.

-

The precipitate is collected by filtration, washed with water, and dried to give this compound.

-

For enhanced purity, the product can be recrystallized from water or an aqueous ethanol mixture after treatment with activated carbon.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner reaction profile and often results in higher purity products.

Experimental Protocol:

-

5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one (1 equivalent) is dissolved in a suitable solvent such as ethanol or butanol.

-

A catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically 1-3 atm) in a hydrogenation apparatus.

-

The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 60-100°C) for 3-5 hours.

-

The progress of the reaction is monitored by TLC or HPLC.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

Quantitative Data for Reduction

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Iron/HCl | Fe / HCl | Water | 50 - 100 | 1 - 5 | 71 - 75 | [5][6] |

| Catalytic Hydrogenation | H₂ / Pd-C | Ethanol | 60 - 100 | 3 - 5 | High | |

| Catalytic Hydrogenation | H₂ / Raney Ni | Alcohol | 60 - 100 | 3 - 5 | High | [5] |

Visualization of Experimental Workflows

Figure 2: General workflow for the nitration step.

Figure 3: General workflow for the reduction step.

Spectroscopic Data for Characterization

Accurate characterization of the intermediate and final product is crucial for ensuring purity and confirming the success of the synthesis.

5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one

-

Appearance: Yellow solid.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the nitro groups (NO₂) will be observed around 1540 cm⁻¹ and 1330 cm⁻¹, along with the carbonyl (C=O) stretch of the imidazolone ring around 1740 cm⁻¹. The N-H stretch will be visible around 3200 cm⁻¹.

This compound

-

Appearance: Off-white to pale-yellow powder.[7]

-

¹H Nuclear Magnetic Resonance (¹H NMR): The spectrum will show signals for the aromatic protons and the amine protons. The chemical shifts will be influenced by the solvent used.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): The spectrum will display signals for the carbonyl carbon and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The strong nitro group absorptions will be absent. Instead, characteristic N-H stretching vibrations for the primary amino groups will appear in the region of 3200-3400 cm⁻¹. The C=O and N-H stretches of the imidazolone ring will also be present.

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the final product.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more specific details and to adapt these protocols to their laboratory settings and safety standards.

References

- 1. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 2. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one(95-23-8) 13C NMR spectrum [chemicalbook.com]

- 3. This compound | 55621-49-3 | Benchchem [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2 - Google Patents [patents.google.com]

- 6. CN105732510A - Preparation method for 5,6-diaminobenzimidazolone-2 - Google Patents [patents.google.com]

- 7. 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one | C7H4N4O5 | CID 4032666 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Benzimidazolone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazolone core, a heterocyclic scaffold composed of a fused benzene and imidazolone ring system, represents a cornerstone in medicinal chemistry. Its rigid, planar structure, coupled with versatile sites for chemical modification, has established it as a "privileged scaffold" for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive literature review of benzimidazolone derivatives, focusing on their synthesis, biological activities as kinase and PARP inhibitors, and the critical structure-activity relationships that govern their therapeutic potential.

Core Synthetic Methodologies

The construction of the 1,3-dihydro-2H-benzimidazol-2-one core is typically achieved through the cyclization of ortho-phenylenediamine (OPD) precursors. Several reliable methods have been established, with the choice of reagents dictating the reaction conditions and overall yield.

A general and widely adopted synthetic workflow involves the condensation of an appropriate ortho-phenylenediamine with a carbonyl source, such as urea, phosgene, or ethyl chloroformate.

Diamino-benzimidazolone Compounds: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. A key derivative of this scaffold, the diamino-benzimidazolone structure, has garnered significant interest due to its versatile pharmacological potential. This technical guide provides an in-depth overview of the synthesis and diverse biological activities of diamino-benzimidazolone compounds and their close analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Synthesis of Diamino-benzimidazolone Derivatives

The foundational diamino-benzimidazolone, 5,6-diaminobenzimidazol-2-one, serves as a crucial intermediate for the synthesis of a wide array of derivatives. A common synthetic route involves the nitration of benzimidazolone, followed by reduction of the nitro groups to amines.

A representative synthetic scheme is as follows:

Caption: General synthetic route to 5,6-diaminobenzimidazol-2-one and its derivatives.

Biological Activities

Diamino-benzimidazolone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, kinase inhibitory, and neuroprotective effects.

Antimicrobial Activity

Benzimidazole derivatives, including those with amino substitutions, have shown significant activity against a range of microbial pathogens. The mechanism of action often involves the inhibition of essential cellular processes in microorganisms.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound Type | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |

| Substituted Benzimidazoles | |||

| Compound A | 12.5 - 50 (vs. S. aureus, E. faecalis)[1] | >800 (vs. E. coli, P. aeruginosa)[1] | 6.25 - 50 (vs. C. tropicalis, C. albicans)[1] |

| Compound B | 15.62 (vs. S. aureus) | 31.25 - 62.5 (vs. E. coli) | 31.25 - 125 (vs. A. niger) |

| Compound C | 32 (vs. S. aureus)[2] | 64 (vs. E. coli)[2] | - |

| Amidinobenzimidazoles | |||

| Compound D | Strong activity vs. MRSA[3][4] | Potent vs. ESBL-producing E. coli[3][4] | - |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of antimicrobial agents.[5][6][7][8][9]

Materials:

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (a known antibiotic/antifungal)

-

Negative control (broth with solvent)

-

Incubator

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate.

-

-

Inoculation:

-

Add the standardized microbial inoculum to each well containing the diluted compound.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) and duration (e.g., 18-24 hours).

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Caption: Workflow for the Broth Microdilution MIC Assay.

Anticancer Activity

Numerous benzimidazole derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes, disruption of microtubule formation, and induction of apoptosis.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Type | Cancer Cell Line | IC50 (µM) |

| Benzimidazole-Oxadiazole Hybrids | PANC-1 | 5.5[3] |

| A549 | 0.3[3] | |

| MCF-7 | 0.5[3] | |

| Benzimidazole Sulfonamides | A549 | 0.15[10] |

| HeLa | 0.21[10] | |

| HepG2 | 0.33[10] | |

| MCF-7 | 0.17[10] | |

| Benzimidazole-Triazole Hybrids | HepG-2 | Strong cytotoxic activity[4] |

| HCT-116 | Strong cytotoxic activity[4] | |

| MCF-7 | Strong cytotoxic activity[4] | |

| HeLa | Strong cytotoxic activity[4] | |

| Dihalogenated Benzimidazole Diones | Various | Cytotoxic effects observed[11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

-

Solubilization:

-

Add the solubilization solution to dissolve the insoluble purple formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

-

References

- 1. Modulation of PAR(1) signalling by benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. protocols.io [protocols.io]

- 10. mdpi.com [mdpi.com]

- 11. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

Spectroscopic and Structural Elucidation of 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete set of publicly accessible spectra for this specific compound, this guide presents the available data for this compound and supplements it with a detailed analysis of the closely related analogue, 5-amino-1,3-dihydro-2H-benzimidazol-2-one. This comparative approach allows for a robust understanding of the key spectroscopic features of this class of compounds.

Spectroscopic Data

The following tables summarize the available and analogous spectroscopic data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | Not Specified | Data not fully available. A spectrum is noted to exist.[1] |

| 5-amino-1,3-dihydro-2H-benzimidazol-2-one | DMSO-d6 | Available for viewing in a database.[2][3] |

Note: The ¹H NMR spectrum for this compound is mentioned as being available, but the specific chemical shifts are not provided in the readily accessible literature. The spectrum for the mono-amino analog provides a reference for the expected proton environments.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | Not Specified | Data not available. |

| 5-amino-1,3-dihydro-2H-benzimidazol-2-one | DMSO-d6 | Available for viewing in a database.[2][4] |

Note: Researchers analyzing this compound can anticipate signals corresponding to the carbonyl carbon, the aromatic carbons, and the carbons of the imidazole ring. The presence of two amino groups is expected to influence the chemical shifts of the attached aromatic carbons significantly compared to the mono-amino analog.

Infrared (IR) Spectroscopy Data

Table 3: IR Spectroscopic Data

| Compound | Technique | Key Absorptions (cm⁻¹) |

| This compound | Not Specified | Data not available. |

| 5-amino-1,3-dihydro-2H-benzimidazol-2-one | KBr Wafer | Available for viewing in a database.[2] |

Note: The IR spectrum of this compound is expected to show characteristic peaks for N-H stretching of the amino and amide groups, C=O stretching of the urea moiety, and C-N stretching, as well as aromatic C-H and C=C vibrations.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M]+ or [M+H]⁺ (m/z) |

| This compound | Not Specified | Data not available. |

| 5-amino-1,3-dihydro-2H-benzimidazol-2-one | GC-MS | Available for viewing in a database.[2] |

Note: The molecular weight of this compound is 164.16 g/mol .[5][6] The mass spectrum would be expected to show a molecular ion peak corresponding to this mass.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benzimidazolone derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh 5-10 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[7]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer.

-

Tune and lock the spectrometer for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to optimize homogeneity.[7]

-

-

¹H NMR Acquisition :

-

Set the spectral width to approximately 16 ppm.

-

Use a standard pulse angle (e.g., 30-45 degrees).

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[7]

-

-

¹³C NMR Acquisition :

-

Set the spectral width to approximately 220 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Use a longer relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet) :

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7]

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a benzimidazolone compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is recommended that researchers acquire a full set of high-resolution spectra for the specific compound of interest.

References

- 1. This compound(55621-49-3) 1H NMR spectrum [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one(95-23-8) 13C NMR [m.chemicalbook.com]

- 5. This compound | 55621-49-3 | Benchchem [benchchem.com]

- 6. 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one DiscoveryCPR 55621-49-3 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one (DAHB), a heterocyclic organic compound, is a valuable and versatile building block in organic synthesis. Its unique structure, featuring a benzimidazolone core with two adjacent amino groups, makes it an excellent precursor for the synthesis of complex, fused heterocyclic systems. These resulting molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. This document provides detailed application notes and experimental protocols for the use of DAHB in organic synthesis.

Application Notes

The primary application of this compound in organic synthesis is as a scaffold for the construction of fused-ring systems. The ortho-diamino functionality is particularly reactive towards 1,2-dicarbonyl compounds, leading to the formation of quinoxaline-fused benzimidazolones. This reaction is a cornerstone of its synthetic utility.

Key Applications:

-

Synthesis of Fused Heterocycles: DAHB is an ideal starting material for the preparation of polycyclic aromatic compounds. The condensation of the diamino groups with various dicarbonyl compounds, such as glyoxal, benzil, and their derivatives, yields a range of fused pyrazine rings, forming quinoxaline-fused benzimidazolones. These structures are often investigated for their potential as pharmaceuticals and functional materials.

-

Medicinal Chemistry: The resulting fused heterocyclic compounds derived from DAHB are explored for various pharmacological activities. The benzimidazole and quinoxaline moieties are known pharmacophores, and their combination in a single molecule can lead to novel therapeutic agents with potential applications as anticancer, antimicrobial, or antiviral drugs.

-

Dye and Pigment Industry: The extended conjugated systems of the fused heterocycles synthesized from DAHB can impart chromophoric properties, making them potential candidates for use as dyes and pigments.

Chemical Reactivity:

The two primary amino groups on the benzene ring of DAHB are nucleophilic and readily undergo condensation reactions. The general reaction involves the formation of a di-imine intermediate with a 1,2-dicarbonyl compound, which then aromatizes to form the stable fused quinoxaline ring system. The reaction conditions can often be tuned to achieve high yields.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of this compound and a representative subsequent reaction.

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Synthesis of DAHB | 5,6-Dinitrobenzimidazolone, Iron powder, Hydrochloric acid | This compound | Water | - | 80 | 2 | 78 | [1] |

| Fused Heterocycle Synthesis | This compound, Benzil | 2,3-Diphenyl-1H-imidazo[4,5-g]quinoxaline-2(3H)-one | Ethanol | - | Reflux | 0.5 | ~90 (Typical) | Adapted from[2] |

Experimental Protocols

Protocol 1: Synthesis of this compound from 5,6-Dinitrobenzimidazolone

This protocol describes the reduction of 5,6-dinitrobenzimidazolone to this compound using iron powder in an acidic medium.[1]

Materials:

-

5,6-Dinitrobenzimidazolone

-

Iron powder

-

Concentrated Hydrochloric Acid (36 wt%)

-

Water

-

Sodium Hydroxide

-

Sodium Bisulfite (NaHSO₃)

-

Activated Carbon

-

Four-hole round-bottom flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a four-hole flask equipped with a stirrer and reflux condenser, add 100g of iron powder and 1000ml of water.

-

While stirring, add 108g of concentrated hydrochloric acid.

-

Heat the mixture to 80°C.

-

In three batches, add 100g of 5,6-dinitrobenzimidazolone and an additional 100g of iron powder, with a 5-minute interval between each addition.

-

After the addition is complete, continue to reflux the mixture for 2 hours.

-

Add 10g of NaHSO₃ and 5g of activated carbon to the reaction mixture and continue to stir for 30 minutes for decolorization.

-

Add 100g of sodium hydroxide to the flask and stir for 10 minutes.

-

Filter the hot solution to remove the iron sludge.

-

Allow the filtrate to cool to room temperature. The product will crystallize.

-

Collect the solid product by filtration, wash with water, and dry in an oven.

Protocol 2: Synthesis of 2,3-Diphenyl-1H-imidazo[4,5-g]quinoxaline-2(3H)-one

This protocol describes the condensation of this compound with benzil to form a fused quinoxaline derivative. This procedure is adapted from a general method for the synthesis of 2,3-diphenylquinoxaline.[2]

Materials:

-

This compound

-

Benzil

-

Rectified Spirit (Ethanol)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Water bath

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve 1.64 g (0.01 mol) of this compound in 15 ml of rectified spirit.

-

In a separate beaker, prepare a warm solution of 2.10 g (0.01 mol) of benzil in 8 ml of rectified spirit.

-

Add the warm benzil solution to the solution of this compound.

-

Heat the reaction mixture in a water bath for 30 minutes.

-

After 30 minutes, add water to the reaction mixture until a slight cloudiness persists.

-

Allow the mixture to cool to room temperature to induce crystallization.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenyl-1H-imidazo[4,5-g]quinoxaline-2(3H)-one.

Visualizations

Caption: Synthesis of DAHB via reduction.

References

Application Notes and Protocols: 5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one

Introduction

5,6-diamino-1,3-dihydro-2H-benzoimidazol-2-one (DAHB), also known as 5,6-diaminobenzimidazolone, is a heterocyclic organic compound with the molecular formula C₇H₈N₄O.[1][2] Structurally, it consists of a benzimidazole core with two amino groups attached at the 5 and 6 positions of the benzene ring.[1] This compound serves as a crucial and versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and pigment industries.[1][3] Its two reactive amino functional groups allow for a variety of chemical transformations, making it a valuable building block for creating diverse molecular architectures.[3] Research has highlighted the potential for DAHB derivatives to exhibit antimicrobial and anticancer properties, underscoring its significance in drug discovery and development.[1]

These application notes provide detailed protocols for the synthesis of DAHB and summarize its key applications and physicochemical properties for researchers, scientists, and drug development professionals.

Section 1: Physicochemical and Safety Properties

DAHB is typically a solid, ranging in color from pale-yellow or brown to very dark red-brown.[1][4] It has a high melting point, exceeding 300°C.[2][4][5] The compound is slightly soluble in water and Dimethyl Sulfoxide (DMSO).[1][4]

Table 1.1: Physicochemical Properties of DAHB

| Property | Value | References |

| CAS Number | 55621-49-3 | [1][2][4] |

| Molecular Formula | C₇H₈N₄O | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| Appearance | Brown to very dark red-brown solid | [1][4][5] |

| Melting Point | >300°C | [2][4][5] |

| Solubility | Slightly soluble in DMSO and water | [1][4] |

| pKa | 11.11 ± 0.30 (Predicted) | [4][6] |

| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [4][6] |

Table 1.2: Safety Information

| Identifier | Description | References |

| Hazard Codes | Xi (Irritant) | [2][4] |

| Risk Statements | R36: Irritating to eyes | [2] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [2][7] |

| GHS Pictogram | GHS07 | |

| GHS Signal Word | Warning |

Section 2: Applications in Pharmaceutical and Chemical Synthesis

DAHB is a valuable intermediate primarily due to its reactive diamino functionality. These two amino groups can undergo various reactions, such as substitution and condensation, to build more complex molecular scaffolds.[1][3]

-

Pharmaceutical Intermediate : The benzimidazole ring is a common motif in many biologically active compounds. DAHB serves as a precursor for synthesizing novel pharmaceutical candidates. Studies have indicated that compounds derived from DAHB may possess potential antimicrobial and anticancer activities, likely through mechanisms such as enzyme inhibition.[1]

-

Pigment Synthesis : In the chemical industry, DAHB is an important intermediate for high-performance benzimidazolone pigments.[3] The amino groups can be condensed with other molecules to create stable, heat-resistant, and lightfast pigments used in coatings, textiles, and plastics.[1][3]

-

Organic Synthesis : As a building block, it is used to create a wide range of heterocyclic compounds. Its ability to be oxidized or undergo substitution reactions makes it a versatile reagent in organic chemistry.[1]

Caption: Role of DAHB as a central intermediate in various synthetic applications.

Section 3: Experimental Protocols

The synthesis of DAHB from benzimidazolone is typically achieved via a two-step process: a nitration reaction followed by a reduction reaction. This method avoids the large amounts of waste acid generated by traditional processes using concentrated sulfuric acid.[3][8]

Caption: Two-step synthesis workflow for producing DAHB from benzimidazolone.

Protocol 3.1: Synthesis of 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one (Nitration)

This protocol is based on improved methods that utilize dichloroethane as a solvent to minimize acid waste.[3][8]

-

Reaction Setup : In a three-necked flask equipped with a stirrer, add 1000 mL of 1,2-dichloroethane.

-

Addition of Starting Material : Slowly add 268 g of benzimidazolone to the solvent while stirring.

-

Catalyst Addition : Add 10-20 g of a catalyst, such as Vanadium Pentoxide (V₂O₅) or Phosphorus Pentoxide (P₂O₅).[3][8]

-

Nitrating Agent : Slowly add 305 g of fuming nitric acid (mass concentration ≥95%).

-

Reaction Conditions : Heat the mixture to a reaction temperature of 50-90°C. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[3][8]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature.

-

Isolation : Reduce the solvent volume by concentrating under reduced pressure. Filter the resulting solid and wash it to obtain 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one. An oven-dried yield of approximately 78% can be expected.[8]

Protocol 3.2: Synthesis of this compound (Reduction)

This protocol uses an iron powder reduction method in an aqueous medium, aligning with green chemistry principles.[3][8]

-

Reaction Setup : In a four-necked flask, add 100 g of iron powder and 1000 mL of water.

-

Acidification : While stirring, add 108 g of concentrated hydrochloric acid (36 wt%). Heat the solution to 80°C.[8]

-

Addition of Dinitro Compound : In batches, add 100 g of 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one and an additional 100 g of iron powder. It is recommended to add the material in three portions, separated by 5-minute intervals.[8]

-

Reaction Conditions : Maintain the reaction at reflux (around 85–95°C) for 1–5 hours to ensure complete reduction.[1][8]

-

Decolorization : Add 10 g of NaHSO₃ and 5 g of activated carbon and continue refluxing for 30 minutes to decolorize the solution.[8]

-

Filtration : Perform a hot filtration of the solution to remove iron sludge and other solid impurities.

-

Crystallization : Adjust the pH of the light brown filtrate to 7 using hydrochloric acid and cool it to room temperature.[1][8]

-

Isolation : The product, this compound, will crystallize as white needles. Isolate the solid by suction filtration and dry it. This process can achieve a purity of ≥99.5% (by HPLC) and an isolated yield of around 71%.[1]

Section 4: Data Summary

The following tables summarize the quantitative parameters for the synthesis of DAHB.

Table 4.1: Synthesis Parameters for Nitration Step

| Parameter | Value | References |

| Solvent | 1,2-dichloroethane | [3][8] |

| Catalyst | Vanadium Pentoxide or Phosphorus Pentoxide | [3][8] |

| Reactant Molar Ratio | Benzimidazolone : Nitric Acid = 1 : 2.2–2.6 | [3][8] |

| Reaction Temperature | 50 - 90°C | [3][8] |

| Typical Yield | ~78% | [8] |

Table 4.2: Synthesis Parameters for Reduction Step

| Parameter | Value | References |

| Solvent | Water | [3][8] |

| Reducing Agent | Iron Powder / Hydrochloric Acid | [3][8] |

| Reactant Molar Ratio | Dinitro compound : HCl : Iron Powder = 1 : 2.4 : 8 | [8] |

| Reaction Temperature | 85 - 95°C (Reflux) | [1][8] |

| Reaction Time | 1 - 5 hours | [1][8] |

| Final Product Purity (HPLC) | ≥99.5% | [1][3] |

| Isolated Yield | ~71% | [1] |

References

- 1. This compound | 55621-49-3 | Benchchem [benchchem.com]

- 2. 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one | CAS 55621-49-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CN105732510A - Preparation method for 5,6-diaminobenzimidazolone-2 - Google Patents [patents.google.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. CN102584713A - Preparation method for 5,6-diamino benzimidazolone-2 - Google Patents [patents.google.com]

Application Notes and Protocols for Laboratory Handling and Safety of 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one (CAS 55621-49-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one (CAS 55621-49-3). Due to the limited availability of specific quantitative toxicological data for this compound, the following procedures are based on its known hazards as an eye and skin irritant and general best practices for handling potent chemical compounds in a laboratory setting.[1][2][3]

Chemical and Physical Properties

This compound is an organic compound with a benzimidazolone core, featuring two amino groups.[4] It is typically a solid, ranging in color from light yellow to dark green or brown.[4] This compound is a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]

| Property | Value | Source |

| CAS Number | 55621-49-3 | [1][5] |

| Molecular Formula | C₇H₈N₄O | [5][6] |

| Molecular Weight | 164.16 g/mol | [1][5] |

| Appearance | Light yellow to Amber to Dark green powder to crystal; Brown solid | [4][6] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in water and Dimethyl Sulfoxide (DMSO). | [2] |

| Known Synonyms | 5,6-Diaminobenzimidazolone, 5,6-Diamino-2-benzimidazolone | [2][4] |

Hazard Identification and Safety Precautions

This compound is classified as an irritant. All personnel must review the Safety Data Sheet (SDS) before handling.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. For handling CAS 55621-49-3, the following are recommended:

| PPE Category | Item | Specifications and Recommendations |

| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[7][8][9] |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for handling potent compounds. Regularly check for signs of degradation and replace gloves immediately if contaminated. |

| Body Protection | Laboratory Coat and Apron | A buttoned lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |

| Respiratory Protection | NIOSH-approved respirator | Use a respirator with an appropriate particulate filter if handling the powder outside of a certified chemical fume hood, or if aerosolization is possible. |

3.2. General Handling and Storage Protocol

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.[10]

-

Segregate from incompatible materials such as strong oxidizing agents.[11]

-

Avoid exposure to light and moisture.[6]

Handling:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered. Have a spill kit readily accessible.

-

Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the appropriate waste stream. Wash hands thoroughly with soap and water.

3.3. Spill and Emergency Procedures

Minor Spill (Solid):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid generating dust.[12][13]

-

Clean the spill area with a damp cloth, then decontaminate with an appropriate cleaning agent.

-

Dispose of all contaminated materials as hazardous waste.[13]

Major Spill:

-

Evacuate the area immediately.

-

Alert others and activate the nearest fire alarm if necessary.

-

Contact the institution's emergency response team.[14]

-

Provide the emergency team with the chemical name and SDS.

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizations

Caption: Workflow for the safe laboratory handling of CAS 55621-49-3.

References

- 1. 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one DiscoveryCPR 55621-49-3 [sigmaaldrich.com]

- 2. 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one | CAS 55621-49-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chemos.de [chemos.de]

- 4. CAS 55621-49-3: 5,6-Diaminobenzimidazolone | CymitQuimica [cymitquimica.com]

- 5. 55621-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]